molecular formula C23H18N4O5S3 B2963112 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide CAS No. 361480-44-6

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2963112
CAS RN: 361480-44-6
M. Wt: 526.6
InChI Key: AMFZHMROHVNSJM-UHFFFAOYSA-N
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Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H18N4O5S3 and its molecular weight is 526.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound belongs to a broader class of chemicals that are often synthesized and characterized for their unique structural and chemical properties. The synthesis techniques can involve complex reactions, aiming to incorporate specific functional groups that may contribute to the compound's biological or physical activity. Characterization often includes spectroscopy (NMR, IR), mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds.

Biological Activities

Compounds related to "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide" have been explored for a variety of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and psychotropic effects. The mechanism of action often involves interaction with specific biological targets, leading to modulation of cellular pathways or direct cytotoxic effects against pathogenic organisms or cancer cells.

Pharmacological Screening

Pharmacological screening of these compounds is crucial to identify potential therapeutic applications. This involves evaluating their efficacy in various in vitro and in vivo models. The screening processes aim to uncover compounds with significant activity that could be further optimized and developed into therapeutic agents.

Material Science Applications

In material science, such compounds may be investigated for their potential use in creating new materials with desirable properties, such as polymers with enhanced thermal stability, solubility, or specific mechanical properties. The incorporation of sulfonamide, benzamide, and quinoline moieties can impart unique characteristics to polymers and other materials, making them suitable for specialized applications.

References

  • Synthesis and Characterization of Quinazoline Derivatives (Rahman et al., 2014): This paper discusses the synthesis and pharmacological evaluation of quinazoline derivatives, indicating their potential as diuretic and antihypertensive agents.

  • New N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides (Zablotskaya et al., 2013): This study presents the synthesis, characterization, and biological activity evaluation of isoquinoline derivatives, showcasing their cytotoxic, antimicrobial, and anti-inflammatory activities.

  • Synthesis of Bioactive Molecules (Patel et al., 2009): The paper describes the synthesis of various bioactive molecules, including their antimicrobial and anti-inflammatory activities.

  • Nickel-catalyzed Synthesis of Diarylsulfides and Sulfones (Reddy et al., 2015): This research focuses on the nickel-catalyzed functionalization of arylamides to form sulfides and sulfones, highlighting the chemical versatility of related compounds.

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O5S3/c28-22(25-23-24-19(14-34-23)21-12-17(13-33-21)27(29)30)16-7-9-18(10-8-16)35(31,32)26-11-3-5-15-4-1-2-6-20(15)26/h1-2,4,6-10,12-14H,3,5,11H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFZHMROHVNSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC(=CS5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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